Saflufenacil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Control of Glyphosate-Resistant Horseweed in Soybean

Field: Weed Science

Application: Saflufenacil is used in combination with glyphosate for the control of glyphosate-resistant horseweed in soybean.

Results: The control of glyphosate-resistant horseweed was found to be optimal when applications were made from 0900 to 2100 hours.

Influence of Soil Properties on Saflufenacil Phytotoxicity

Field: Soil Science

Application: The bioactivity of saflufenacil in soil is studied to understand how different soil properties influence its phytotoxicity.

Influence of Adjuvants on Saflufenacil Efficacy

Biokinetic Properties and Mechanism of Selectivity

Results: The plant response to saflufenacil was approximately 100-fold more sensitive compared with a root application.

Setting of MRLs for Saflufenacil and Dietary Risk Assessment

Field: Food Safety

Application: The intended use of saflufenacil on the crops for which MRLs were requested in the framework of the MRL application.

Glyphosate and Saflufenacil

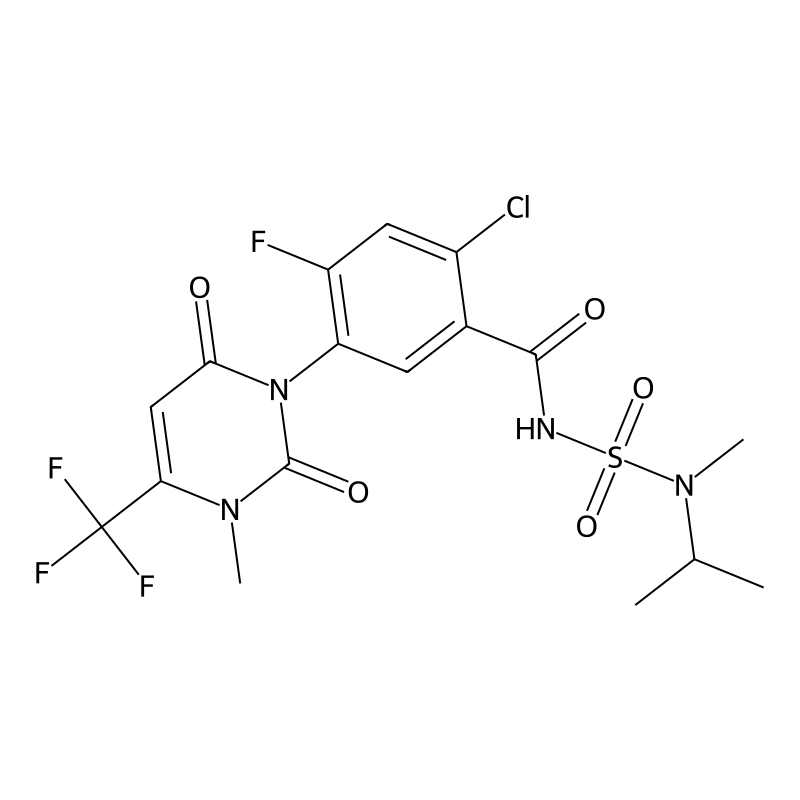

Saflufenacil is a selective herbicide belonging to the uracil chemical family, primarily used for the control of broadleaf weeds in various crops, including soybeans and corn. Its molecular formula is C17H17ClF₄N₄O₅S, with a molecular mass of 500.92 g/mol. The compound appears as a white, odorless powder with a melting point of approximately 189.9 °C and shows thermal stability up to 220 °C under nitrogen atmosphere before decomposing at around 230 °C . Its mechanism of action involves the inhibition of protoporphyrinogen IX oxidase, leading to the disruption of chlorophyll synthesis and subsequent plant death through oxidative damage .

Saflufenacil undergoes several chemical transformations during its metabolism. Key reactions include:

- Demethylation: The removal of methyl groups from the uracil ring system.

- Degradation: Breakdown of the N-methyl-N-isopropyl group into an amine.

- Cleavage: Splitting of the uracil ring, resulting in the formation of various metabolites .

These reactions contribute to its efficacy as a herbicide and influence its environmental persistence and toxicity profiles.

As a herbicide, saflufenacil exhibits potent biological activity against a range of broadleaf weeds. It acts by accumulating protoporphyrin IX, which is a photosensitizer that activates oxygen, leading to lipid peroxidation and cell membrane damage . This mechanism results in visible symptoms such as chlorosis and necrosis in susceptible plants while showing selectivity in crops like corn and soybeans, where it causes minimal damage .

The synthesis of saflufenacil involves several key steps:

- Reaction between Substituted Aniline and Oxazinone: The initial step includes heating 2-chloro-4-fluoro-5-aminobenzoic acid with 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid.

- Formation of Ring Systems: This reaction yields the desired ring structures with over 90% yield.

- Subsequent Transformations: Standard chemical transformations are performed to finalize the product .

This multi-step synthesis showcases the complexity involved in producing this herbicide.

Saflufenacil is widely utilized in agriculture for its effectiveness against broadleaf weeds. It is registered for use in various crops, including:

- Soybeans

- Corn

- Fruit trees

- Nut trees

- Vineyards

The application methods include pre-plant and pre-emergence treatments, as well as desiccation prior to harvest . Annual usage estimates indicate significant application rates, particularly in corn and soybean cultivation .

Research indicates that saflufenacil has low acute toxicity through oral, dermal, and inhalation routes . In metabolism studies involving rats, it was found that the compound is well absorbed and rapidly excreted, with significant differences noted between male and female rats regarding excretion pathways . The primary metabolites identified include M800H01, M800H03, and M800H07, which are crucial for understanding its safety profile and environmental impact .

Several compounds exhibit structural or functional similarities to saflufenacil. Here are some notable examples:

| Compound Name | Chemical Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Butafenacil | Uracil derivative | Inhibits protoporphyrinogen IX oxidase | Early development by Ciba-Geigy |

| Imazethapyr | Imidazolinone | Inhibits acetolactate synthase | Broad-spectrum control |

| Flumioxazin | Benzamide | Inhibits protoporphyrinogen IX oxidase | Effective against resistant weed species |

Saflufenacil's unique structural features and specific mode of action distinguish it from these compounds. Its selective efficacy against certain weed species while minimizing crop damage sets it apart in agricultural applications .

Saflufenacil functions as a highly potent inhibitor of protoporphyrinogen IX oxidase, demonstrating exceptional binding affinity across multiple plant species [1] [2]. The herbicide operates through competitive inhibition of this critical enzyme, with concentration-dependent effects that occur within the nanomolar range [1] [3].

The enzyme inhibition profile reveals remarkable consistency across diverse plant species, with fifty percent inhibition concentration values ranging from 0.2 to 2.0 nanomolar [1] [4]. Specifically, corn demonstrates an inhibition concentration of 0.6 nanomolar, velvetleaf shows 0.4 nanomolar, while both black nightshade and tall morningglory exhibit the highest sensitivity at 0.2 nanomolar [1]. These values position saflufenacil among the most potent protoporphyrinogen IX oxidase inhibitors developed to date [1].

The inhibition mechanism involves direct interference with the enzyme's catalytic function within chloroplasts and mitochondria [5]. Protoporphyrinogen IX oxidase catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, representing the final common step in tetrapyrrole biosynthesis before divergence into separate chlorophyll and heme synthesis pathways [6] [7]. When saflufenacil binds to the enzyme's active site, it effectively blocks this conversion, leading to substrate accumulation and product depletion [1] [5].

The temporal dynamics of enzyme inhibition occur rapidly following herbicide application. In vitro assays demonstrate immediate inhibition upon saflufenacil contact with isolated enzyme preparations [1]. The herbicide maintains stable binding to the enzyme, creating persistent blockage of protoporphyrinogen IX conversion [4]. This binding stability contributes to the sustained herbicidal effects observed in treated plants over extended periods [8].

Table 1: Protoporphyrinogen IX Oxidase Inhibition Data

| Plant Species | IC50 (nM) | Inhibition Range (nM) | Enzyme Source | Target Specificity |

|---|---|---|---|---|

| Corn | 0.6 | 0.2-2.0 | Coleoptile | High |

| Velvetleaf | 0.4 | 0.2-2.0 | Shoot | High |

| Black Nightshade | 0.2 | 0.2-2.0 | Shoot | High |

| Tall Morningglory | 0.2 | 0.2-2.0 | Shoot | High |

Chlorophyll Biosynthesis Disruption Pathways

Saflufenacil profoundly disrupts chlorophyll biosynthesis through its interference with the tetrapyrrole biosynthetic pathway [1] [6]. The herbicide's primary target, protoporphyrinogen IX oxidase, occupies a critical position at the branch point where the pathway diverges toward chlorophyll and heme synthesis [9] [7].

Following enzyme inhibition, the immediate consequence involves accumulation of the substrate protoporphyrinogen IX within chloroplasts [1] [5]. This substrate normally undergoes enzymatic conversion to protoporphyrin IX, but saflufenacil treatment prevents this transformation [6]. The accumulated protoporphyrinogen IX then diffuses from chloroplasts into the cytoplasm, where non-specific oxidases convert it to protoporphyrin IX [5] [10].

Downstream effects on chlorophyll biosynthesis become evident through reduced levels of magnesium protoporphyrin, a key intermediate in the chlorophyll branch of the pathway [9]. This reduction reflects the disrupted flow of precursors through the biosynthetic sequence [11]. Subsequently, chlorophyll synthesis becomes severely impaired, as evidenced by decreased chlorophyll content in treated plant tissues [1] [12].

The disruption extends beyond immediate precursor depletion to affect regulatory mechanisms controlling chlorophyll biosynthesis [11]. The tetrapyrrole pathway operates under sophisticated feedback regulation, where intermediate accumulation can trigger compensatory responses [11]. However, saflufenacil treatment overwhelms these regulatory mechanisms, leading to sustained disruption of chlorophyll production [9].

Metabolite profiling studies reveal comprehensive alterations in the tetrapyrrole biosynthetic network following saflufenacil application [1]. These changes include not only the direct effects on protoporphyrinogen IX oxidase substrates and products but also secondary effects on related metabolic pathways [1]. The herbicide treatment induces dramatic increases in amino acid levels, reaching up to twenty-fold elevations, which reflects the plant's response to disrupted chloroplast function [1].

Oxidative Stress Induction in Plant Systems

Saflufenacil induces severe oxidative stress in plant systems through multiple interconnected mechanisms centered on protoporphyrin IX accumulation and subsequent reactive oxygen species generation [1] [13]. The herbicide's mode of action creates a cascade of oxidative events that ultimately leads to cellular damage and plant death [14] [15].

The primary source of oxidative stress originates from cytoplasmic accumulation of protoporphyrin IX, which functions as a potent photosensitizer [10] [16]. When exposed to light, protoporphyrin IX undergoes photodynamic reactions that generate singlet oxygen and other reactive oxygen species [10] [17]. These highly reactive molecules initiate lipid peroxidation processes that damage cellular membranes [13] [18].

Hydrogen peroxide accumulation represents another critical component of saflufenacil-induced oxidative stress [1] [13]. Treatment with the herbicide leads to significant increases in hydrogen peroxide levels, with concentrations reaching 134-142% of control values in sensitive weed species [1]. This hydrogen peroxide elevation occurs through multiple pathways, including direct production from photosensitized reactions and secondary generation from disrupted cellular metabolism [19].

The temporal pattern of oxidative stress development follows a predictable sequence beginning with enzyme inhibition and progressing through substrate accumulation to reactive oxygen species formation [13]. Initial phases involve protoporphyrinogen IX oxidase inhibition and substrate buildup within organelles [1]. Subsequently, protoporphyrinogen IX export to the cytoplasm and conversion to protoporphyrin IX occurs [5]. Finally, light-dependent photosensitization reactions generate reactive oxygen species that damage cellular components [10] [20].

Lipid peroxidation emerges as a major consequence of saflufenacil-induced oxidative stress, affecting membrane integrity throughout the plant cell [13] [18]. The process involves radical-mediated chain reactions that propagate damage across membrane lipids [15]. This peroxidation leads to loss of membrane fluidity, disruption of ion gradients, and eventual cell death [10] [18].

Table 2: Oxidative Stress Parameters in Saflufenacil-Treated Plants

| Plant Species | Protoporphyrin IX Increase (fold) | Hydrogen Peroxide Level (% of control) | Lipid Peroxidation | Membrane Damage |

|---|---|---|---|---|

| Corn | 2 | 100 | Minimal | Low |

| Velvetleaf | 8 | 142 | Moderate | High |

| Black Nightshade | 25 | 134 | Severe | High |

Species-Specific Sensitivity Variations

Plant species exhibit dramatic variations in their sensitivity to saflufenacil, with differences spanning several orders of magnitude depending on the species and application method [1] [3] [21]. These sensitivity variations reflect complex interactions between herbicide uptake, translocation, metabolism, and target site accessibility [3] [4].

Corn demonstrates exceptional tolerance to saflufenacil compared to dicotyledonous weed species [1] [3]. Root treatment studies reveal corn requires 190 grams per hectare for fifty percent growth reduction, while black nightshade and tall morningglory show similar effects at only 15 and 18 grams per hectare, respectively [3] [22]. This represents selectivity indices of 13 and 11-fold between corn and these weed species [3].

Foliar applications reveal even greater sensitivity differences, with treatment responses approximately 100-fold more sensitive than root applications across all species [3] [4]. Corn maintains its relative tolerance with a foliar inhibition concentration of 1.30 grams per hectare, while black nightshade and tall morningglory respond at 0.15 and 0.09 grams per hectare, respectively [3]. The selectivity indices for foliar treatment range from 9 to 14-fold [22].

Leguminous crops display varying degrees of sensitivity to saflufenacil [21] [23]. Soybean and processing pea demonstrate relatively good tolerance, with injury levels ranging from 1 to 25 percent at recommended application rates [21]. In contrast, adzuki bean, cranberry bean, lima bean, snap bean, and white bean exhibit high sensitivity, suffering 51 to 99 percent injury under similar treatment conditions [21] [24].

The mechanisms underlying species-specific sensitivity involve multiple factors beyond target site sensitivity [3] [22]. Despite similar protoporphyrinogen IX oxidase inhibition values across species, differential responses suggest non-target-based resistance mechanisms [3]. Rapid metabolism represents a primary tolerance mechanism in corn, where enhanced herbicide degradation reduces effective concentrations reaching the target site [3] [4].

Translocation patterns also contribute to sensitivity differences between species [3] [4]. Corn exhibits reduced translocation of root-absorbed saflufenacil to shoot tissues compared to sensitive weed species [3]. This limited movement restricts herbicide accumulation in photosynthetically active tissues where target enzymes are most abundant [4].

Table 3: Species-Specific Sensitivity to Saflufenacil

| Plant Species | Root IC50 (g ha⁻¹) | Foliar IC50 (g ha⁻¹) | Selectivity Index | Tolerance Mechanism |

|---|---|---|---|---|

| Corn | 190 | 1.30 | Reference | Rapid metabolism, limited translocation |

| Black Nightshade | 15 | 0.15 | 13 (root), 9 (foliar) | Limited tolerance |

| Tall Morningglory | 18 | 0.09 | 11 (root), 14 (foliar) | Limited tolerance |

| Soybean | N/A | N/A | Moderate tolerance | Enhanced metabolism |

| Processing Pea | N/A | N/A | Moderate tolerance | Enhanced metabolism |

| Adzuki Bean | N/A | N/A | High sensitivity | Limited metabolism |

| Lima Bean | N/A | N/A | High sensitivity | Limited metabolism |

The differential accumulation of protoporphyrin IX and hydrogen peroxide provides direct evidence for species-specific responses to saflufenacil treatment [1]. Corn shows only slight increases in these oxidative stress markers, while sensitive weed species demonstrate dramatic accumulation [1]. Black nightshade exhibits 25-fold increases in protoporphyrin IX levels, compared to only 2-fold increases in corn under identical treatment conditions [1].

Purity

XLogP3

Exact Mass

Density

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 83 of 275 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 192 of 275 companies with hazard statement code(s):;

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

2. Camargo ER, Senseman SA, Haney RL, Guice JB, McCauley GN. Soil residue analysis and degradation of saflufenacil as affected by moisture content and soil characteristics. Pest Manag Sci. 2013 Dec;69(12):1291-7. doi: 10.1002/ps.3494. Epub 2013 Mar 21. PMID: 23908059.

3. Papiernik SK, Koskinen WC, Barber BL. Low sorption and fast dissipation of the herbicide saflufenacil in surface soils and subsoils of an eroded prairie landscape. J Agric Food Chem. 2012 Nov 7;60(44):10936-41. doi: 10.1021/jf303271p. Epub 2012 Oct 26. PMID: 23030723.

4. Camargo ER, Senseman SA, McCauley GN, Bowe S, Harden J, Guice JB. Interaction between saflufenacil and imazethapyr in red rice (Oryza ssp.) and hemp sesbania (Sesbania exaltata) as affected by light intensity. Pest Manag Sci. 2012 Jul;68(7):1010-8. doi: 10.1002/ps.3260. Epub 2012 Feb 9. PMID: 22323402.

5. Ashigh J, Hall JC. Bases for interactions between saflufenacil and glyphosate in plants. J Agric Food Chem. 2010 Jun 23;58(12):7335-43. doi: 10.1021/jf100595a. PMID: 20481603.